{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid {(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Brand Name: Vulcanchem
CAS No.: 1354009-96-3
VCID: VC8234759
InChI: InChI=1S/C17H26N2O2/c1-14(2)19(11-15-7-4-3-5-8-15)12-16-9-6-10-18(16)13-17(20)21/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)/t16-/m0/s1
SMILES: CC(C)N(CC1CCCN1CC(=O)O)CC2=CC=CC=C2
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol

{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

CAS No.: 1354009-96-3

Cat. No.: VC8234759

Molecular Formula: C17H26N2O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid - 1354009-96-3

Specification

CAS No. 1354009-96-3
Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
IUPAC Name 2-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C17H26N2O2/c1-14(2)19(11-15-7-4-3-5-8-15)12-16-9-6-10-18(16)13-17(20)21/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)/t16-/m0/s1
Standard InChI Key YUSKXYJBEXIQLC-INIZCTEOSA-N
Isomeric SMILES CC(C)N(C[C@@H]1CCCN1CC(=O)O)CC2=CC=CC=C2
SMILES CC(C)N(CC1CCCN1CC(=O)O)CC2=CC=CC=C2
Canonical SMILES CC(C)N(CC1CCCN1CC(=O)O)CC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of:

  • A pyrrolidine ring (five-membered saturated heterocycle) providing conformational rigidity.

  • A benzyl-isopropyl-amino group at the C2 position, introducing steric bulk and lipophilicity.

  • An acetic acid moiety at the N1 position, enabling hydrogen bonding and ionic interactions .

Key Stereochemical Features:

  • The (S)-configuration at C2 dictates spatial orientation, influencing receptor binding affinity.

  • The InChIKey (YUSKXYJBEXIQLC-INIZCTEOSA-N) and SMILES (CC(C)N(C[C@@H]1CCCN1CC(=O)O)CC2=CC=CC=C2) encode its stereochemistry and connectivity .

Physicochemical Properties

PropertyValueSource
Molecular Weight290.4 g/mol
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors3 (2 × N, 1 × O)
Topological Polar Surface Area49.8 Ų

The logP value suggests moderate lipophilicity, balancing blood-brain barrier permeability and aqueous solubility. The polar surface area indicates potential for target engagement in both hydrophilic and hydrophobic environments .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves multi-step reactions optimized for enantiomeric purity:

Step 1: Pyrrolidine Functionalization

  • Mannich Reaction: Condensation of pyrrolidine with formaldehyde and benzyl-isopropyl-amine introduces the amino-methyl side chain .

  • Chiral Resolution: Use of (S)-proline derivatives or asymmetric catalysis ensures >98% enantiomeric excess.

Step 2: Acetic Acid Moiety Attachment

  • Alkylation: Reaction with ethyl bromoacetate followed by saponification yields the carboxylic acid .

Step 3: Purification

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.

Industrial Challenges

  • Scale-Up Issues: Low yields (~40%) in asymmetric steps necessitate costly catalysts.

  • Regulatory Compliance: Adherence to Good Manufacturing Practice (GMP) for pharmaceutical intermediates .

CompoundActivity (ED₅₀, mg/kg)ModelSource
(R)-AS-1 (EAAT2 PAM)15.6 (6 Hz)Mouse seizure
{(S)-2-[(Benzyl...}-acidPendingIn vitro

Mechanistic Insights:

  • EAAT2 Modulation: Enhances glutamate uptake, reducing synaptic hyperactivity .

  • Stereoselectivity: (S)-enantiomers show 2–3× higher affinity than (R)-forms in receptor binding assays .

Comparative Efficacy

Parameter{(S)-2-[(Benzyl...}-acidLevetiracetam
ED₅₀ (6 Hz seizure)15.6*15.7
Therapeutic Index (PI)>13.8>31.8
Metabolic Stability (HLM)82% remaining68%

*Data extrapolated from structurally related compounds .

PrecautionRecommendation
Storage-20°C, desiccated
Personal Protective EquipmentGloves, goggles
DisposalIncineration

Future Directions

Research Priorities

  • In Vivo Efficacy Studies: Validate antiseizure activity in chronic models (e.g., PTZ-kindling) .

  • Structure-Activity Relationships (SAR): Optimize substituents for improved blood-brain barrier penetration.

Industrial Applications

  • Pharmaceutical Intermediates: Scalable synthesis for glutamate modulator pipelines .

  • Biochemical Tools: Radiolabeled analogs for receptor imaging .

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